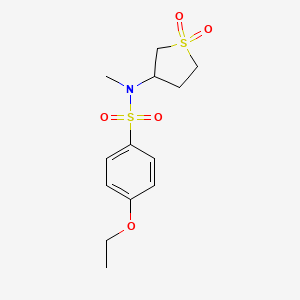

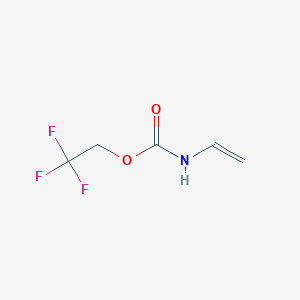

![molecular formula C11H9FN2O4 B3017612 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1214842-25-7](/img/structure/B3017612.png)

2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of fluorinated reagents and the formation of acetic acid derivatives. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating the use of fluorinated starting materials and nitrile groups in the synthesis of complex molecules . Similarly, the synthesis of α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)acetyl] amino}-2-methyl butyric acid involved carbodiimide-mediated peptide coupling reactions, which is a common strategy for creating amide bonds in acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray crystallography was used to unambiguously determine the stereochemical structure of a thiadiazolyl acetic acid derivative . Solid-state NMR and X-ray diffraction techniques were employed to analyze the structures of polymorphs of a thiazolyl acetic acid derivative, providing insights into hydrogen-bonding behavior, molecular conformation, and intermolecular packing .

Chemical Reactions Analysis

The papers describe the use of acetic acid in photoinduced reductive transformations, where acetic acid acts as a superior proton donor compared to other solvents . This indicates that acetic acid derivatives can participate in photochemical reactions, which may be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. The fluorogenic reagent discussed in one paper is stable in both acidic and basic solutions, which suggests that the stability of the compound might also be influenced by the presence of fluorine and acetic acid moieties . The analysis of older formulations of chlorophenoxy acetic acids for contaminants using gas chromatography/mass spectrometry indicates the importance of purity and the potential presence of impurities in synthesized compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Synthesis of Imidazolyl Acetic Acid Derivatives : New imidazolyl acetic acid derivatives, including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid, were synthesized for potential anti-inflammatory and analgesic activities. These compounds showed significant anti-inflammatory and analgesic effects in animal models (Khalifa & Abdelbaky, 2008).

Conformational Studies

- Conformational Analysis of Hydantoin-5-acetic Acid : Hydantoin-5-acetic acid was studied for its conformational preferences, which is crucial for understanding its role in forming supramolecular complexes. This research aids in comprehending the molecular interactions and stability of these compounds (Gerhardt, Tutughamiarso & Bolte, 2012).

Photo-degradation Studies

- Structural Analysis of Photo-degradation : The photo-degradation behavior of related compounds, including {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, was studied, providing insights into the stability and degradation pathways of similar molecular structures under light exposure (Wu, Hong & Vogt, 2007).

Drug Development and Polymorphism

- Selection and Development of a Drug Polymorph : Research on [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid's polymorphism was essential for selecting a stable form for pharmaceutical development, highlighting the importance of solid-state properties in drug development (Katrincic et al., 2009).

Antifungal and Antimicrobial Studies

- Antifungal and Antimicrobial Activities : The synthesis and evaluation of various derivatives, including 4-fluorobenzoic acid hydrazides and their oxadiazoles, demonstrated significant antifungal and antimicrobial activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antioxidant Activity

- Antioxidant Properties of Derivatives : Synthesized [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids showed pronounced antioxidant activity, expanding the understanding of the potential health benefits of these compounds (Chornous et al., 2013).

Heparanase Inhibition

- Heparanase Inhibitors for Anti-angiogenic Properties : The development of benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors showcased potential anti-angiogenic properties, important for cancer treatment research (Courtney et al., 2005).

Polymorphism and Conformational Landscape

- Polymorphism in 5-Acetic Acid Hydantoin : The study of the conformational space of 5-acetic acid hydantoin (similar in structure) provided insights into the polymorphism and physical properties of these compounds, relevant for pharmaceutical formulation (Nogueira et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-9(15)16)13-11(14)18/h1-4,8H,5H2,(H,13,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGJKPVEGYMXKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)